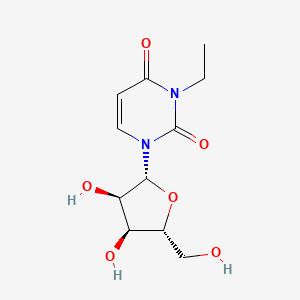
3-Ethyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyluridine is a nucleoside analog derived from uridine, where an ethyl group replaces the hydrogen atom at the third position of the uracil ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyluridine typically involves the alkylation of uridine. One common method is the reaction of uridine with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 3-Ethyluridine undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the uracil ring to dihydro derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products:
Oxidation: 3-Ethyluracil-5-carboxylic acid.
Reduction: Dihydro-3-ethyluridine.
Substitution: Various substituted uridine derivatives depending on the substituent introduced.
科学的研究の応用
3-Ethyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of nucleic acid-based therapeutics and diagnostics.
作用機序
The mechanism of action of 3-Ethyluridine involves its incorporation into RNA molecules, where it can affect RNA stability and function. The ethyl group at the third position can influence base pairing and RNA folding, leading to changes in RNA-mediated processes. Molecular targets include RNA polymerases and ribosomes, where this compound can interfere with transcription and translation.
類似化合物との比較
3-Methyluridine: Similar structure with a methyl group instead of an ethyl group.
5-Ethynyluridine: Contains an ethynyl group at the fifth position.
5-Bromouridine: Bromine atom at the fifth position.
Uniqueness: 3-Ethyluridine is unique due to the ethyl group at the third position, which imparts distinct chemical and biological properties. Compared to 3-Methyluridine, the ethyl group provides greater hydrophobicity and steric bulk, affecting its interactions with enzymes and nucleic acids. Unlike 5-Ethynyluridine and 5-Bromouridine, the modification at the third position specifically influences the uracil ring’s electronic properties and reactivity.
特性
CAS番号 |
27190-00-7 |
|---|---|
分子式 |
C11H16N2O6 |
分子量 |
272.25 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-2-12-7(15)3-4-13(11(12)18)10-9(17)8(16)6(5-14)19-10/h3-4,6,8-10,14,16-17H,2,5H2,1H3/t6-,8-,9-,10-/m1/s1 |
InChIキー |
PGEAIGBCUWIENH-PEBGCTIMSA-N |
異性体SMILES |
CCN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
CCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















